2-(2,4-Dihydroxyphenyl)cyclohexane-1,3-dione
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Overview
Description
2-(2,4-Dihydroxyphenyl)cyclohexane-1,3-dione is an organic compound that belongs to the class of cyclohexanediones This compound is characterized by the presence of a cyclohexane ring substituted with a 2,4-dihydroxyphenyl group and two keto groups at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dihydroxyphenyl)cyclohexane-1,3-dione can be achieved through several synthetic routes. One common method involves the reaction of 2,4-dihydroxybenzaldehyde with cyclohexane-1,3-dione in the presence of a base such as potassium carbonate. The reaction is typically carried out in a solvent like acetonitrile at room temperature for several hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the industrial process.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Dihydroxyphenyl)cyclohexane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.
Substitution: Electrophilic substitution reactions can occur at the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like bromine and chlorine can be used for halogenation reactions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Cyclohexane-1,3-diol derivatives.
Substitution: Halogenated phenyl derivatives.
Scientific Research Applications
2-(2,4-Dihydroxyphenyl)cyclohexane-1,3-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(2,4-Dihydroxyphenyl)cyclohexane-1,3-dione involves its interaction with specific molecular targets. For instance, it can inhibit enzymes such as p-hydroxyphenylpyruvate dioxygenase (HPPD), which plays a role in the biosynthesis of tyrosine . The inhibition of this enzyme disrupts the metabolic pathways, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(2,4-Dihydroxyphenyl)cyclohexane-1,3-dione: Unique due to the presence of both dihydroxyphenyl and cyclohexanedione moieties.
1,3-Cyclohexanedione: Lacks the dihydroxyphenyl group but shares the cyclohexanedione core.
2,4-Dihydroxybenzaldehyde: Contains the dihydroxyphenyl group but lacks the cyclohexanedione structure.
Uniqueness
This compound is unique due to its combined structural features, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C12H12O4 |
---|---|
Molecular Weight |
220.22 g/mol |
IUPAC Name |
2-(2,4-dihydroxyphenyl)cyclohexane-1,3-dione |
InChI |
InChI=1S/C12H12O4/c13-7-4-5-8(11(16)6-7)12-9(14)2-1-3-10(12)15/h4-6,12-13,16H,1-3H2 |
InChI Key |
UFPIKOASFJWZPN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)C(C(=O)C1)C2=C(C=C(C=C2)O)O |
Origin of Product |
United States |
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